molecular formula C8H15I B8201310 1-(Iodomethyl)-4-methylcyclohexane

1-(Iodomethyl)-4-methylcyclohexane

Cat. No.: B8201310
M. Wt: 238.11 g/mol
InChI Key: GCCFHHREIHRJQH-UHFFFAOYSA-N
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Description

1-(Iodomethyl)-4-methylcyclohexane is an organic compound characterized by a cyclohexane ring substituted with an iodomethyl group and a methyl group

Preparation Methods

The synthesis of 1-(Iodomethyl)-4-methylcyclohexane typically involves the iodination of 4-methylcyclohexylmethanol. One common method includes the reaction of 4-methylcyclohexylmethanol with iodine and red phosphorus in the presence of a solvent like methanol. The reaction proceeds via the formation of phosphorus triiodide in situ, which then reacts with the alcohol to form the desired iodomethyl compound .

Industrial production methods may involve similar iodination reactions but are optimized for large-scale production. These methods focus on maximizing yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-(Iodomethyl)-4-methylcyclohexane undergoes various chemical reactions, including:

    Substitution Reactions: The iodomethyl group can be substituted by other nucleophiles, such as hydroxide ions, to form alcohols or by cyanide ions to form nitriles.

    Oxidation Reactions: The iodomethyl group can be oxidized to form aldehydes or ketones.

    Reduction Reactions: The compound can be reduced to form the corresponding methylcyclohexane derivative using reducing agents like lithium aluminum hydride.

Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with sodium periodate typically yields aldehydes, while substitution with cyanide ions yields nitriles.

Scientific Research Applications

1-(Iodomethyl)-4-methylcyclohexane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Iodomethyl)-4-methylcyclohexane involves its reactivity as an alkylating agent. The iodomethyl group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles. This reactivity is utilized in various synthetic pathways to introduce the cyclohexylmethyl group into target molecules.

Comparison with Similar Compounds

1-(Iodomethyl)-4-methylcyclohexane can be compared with other halomethylcyclohexane derivatives, such as 1-(Chloromethyl)-4-methylcyclohexane and 1-(Bromomethyl)-4-methylcyclohexane. While these compounds share similar structures, the iodine atom in this compound imparts unique reactivity due to its larger atomic size and lower bond dissociation energy compared to chlorine and bromine .

Similar compounds include:

  • 1-(Chloromethyl)-4-methylcyclohexane
  • 1-(Bromomethyl)-4-methylcyclohexane
  • 1-(Fluoromethyl)-4-methylcyclohexane

These compounds are used in similar applications but differ in their reactivity and the specific conditions required for their reactions.

Properties

IUPAC Name

1-(iodomethyl)-4-methylcyclohexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15I/c1-7-2-4-8(6-9)5-3-7/h7-8H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCCFHHREIHRJQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)CI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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